molecular formula C9H12N2O6 B12398869 Uridine 13C-4

Uridine 13C-4

Cat. No.: B12398869
M. Wt: 245.19 g/mol
InChI Key: DRTQHJPVMGBUCF-DWZRBFJWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine 13C-4 typically involves the incorporation of 13C-labeled carbon atoms into the uridine molecule. This can be achieved through chemical synthesis or chemoenzymatic methods. One common approach is to start with a 13C-labeled precursor, such as 13C-labeled glucose, which is then converted into 13C-labeled ribose. This ribose is subsequently coupled with uracil to form this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research .

Chemical Reactions Analysis

Types of Reactions

Uridine 13C-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Uridine 13C-4 has a wide range of scientific research applications:

Mechanism of Action

Uridine 13C-4 exerts its effects by participating in various biochemical pathways. It is incorporated into RNA, influencing gene expression and protein synthesis. The labeled carbon atoms allow researchers to track its metabolic fate and interactions within the cell. Uridine also plays a role in the synthesis of nucleotides and nucleic acids, impacting cellular energy metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine 13C-4 is unique due to its specific labeling, which allows for precise tracking and analysis in metabolic studies. Its incorporation into RNA and involvement in nucleotide synthesis make it particularly valuable for research in genetics, biochemistry, and pharmacology .

Properties

Molecular Formula

C9H12N2O6

Molecular Weight

245.19 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C)pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1/i9+1

InChI Key

DRTQHJPVMGBUCF-DWZRBFJWSA-N

Isomeric SMILES

C1=CN([13C](=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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